molecular formula C24H18BrN3O5 B11547356 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

Cat. No. B11547356
M. Wt: 508.3 g/mol
InChI Key: HGRNBLSTZBFCDZ-MZJWZYIUSA-N
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Description

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a cyanophenoxy group, a hydrazinylidene moiety, and a bromobenzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyanophenoxyacetyl intermediate: This involves the reaction of 2-cyanophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions.

    Hydrazone formation: The cyanophenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.

    Condensation reaction: The hydrazone derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
  • 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate

Uniqueness

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties

properties

Molecular Formula

C24H18BrN3O5

Molecular Weight

508.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C24H18BrN3O5/c1-31-22-12-16(6-11-21(22)33-24(30)17-7-9-19(25)10-8-17)14-27-28-23(29)15-32-20-5-3-2-4-18(20)13-26/h2-12,14H,15H2,1H3,(H,28,29)/b27-14+

InChI Key

HGRNBLSTZBFCDZ-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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